Ch55

説明

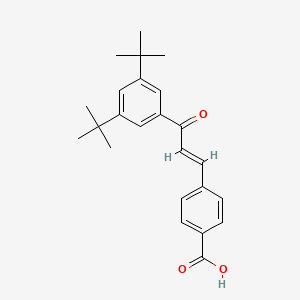

inducer of differentiation; induces suppression of c-mos expression in teratocarcinoma cell; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUVTBKPJRMLPE-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95906-67-5, 110368-33-7 | |

| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Pharmacological Properties of the Ch55 Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ch55 is a potent synthetic retinoid that functions as a high-affinity agonist for retinoic acid receptors (RARs), particularly RAR-α and RAR-β. This compound has demonstrated significant pharmacological potential, primarily in the realms of anti-fibrosis, cell differentiation, and anti-cancer research. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. The guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activities.

Introduction

This compound, a synthetic retinoid, has emerged as a compound of interest due to its potent and selective activity on retinoic acid receptors. Unlike endogenous retinoids, this compound exhibits low affinity for cellular retinoic acid binding proteins (CRABP), which may influence its pharmacokinetic and pharmacodynamic profile[1][2]. Its ability to modulate gene expression through RAR activation has led to investigations into its therapeutic potential in various pathological conditions, most notably in fibrotic diseases and cancer. This document serves as a technical resource for researchers, compiling the current knowledge on the pharmacological properties of this compound.

Mechanism of Action

This compound exerts its biological effects primarily by acting as an agonist for retinoic acid receptors (RARs), which are ligand-inducible transcription factors. RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.

Upon binding of this compound to the RAR ligand-binding domain, a conformational change occurs in the receptor complex. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, initiating the transcription of downstream target genes. The specific genes regulated by this compound through this mechanism are involved in a wide array of cellular processes, including:

-

Cell Differentiation: this compound has been shown to be a potent inducer of differentiation in various cell types, including HL-60 promyelocytic leukemia cells, embryonic carcinoma F9 cells, and melanoma S91 cells[1].

-

Inhibition of Fibrosis: this compound has demonstrated significant anti-fibrotic effects by antagonizing the activation of fibroblasts into myofibroblasts, a key process in the development of fibrotic diseases. It achieves this by downregulating the expression of pro-fibrotic genes such as alpha-smooth muscle actin (ACTA2), connective tissue growth factor (CCN2), and plasminogen activator inhibitor-1 (SERPINE1)[3].

-

Anti-proliferative and Pro-apoptotic Effects: In certain cancer cell lines, the activation of RARs by retinoids can lead to growth inhibition and apoptosis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of this compound from various in vitro studies.

| Cell Line/System | Biological Effect | EC50 Value | Reference(s) |

| HL-60 (Human Promyelocytic Leukemia) | Induction of differentiation | 200 nM | [1] |

| Rabbit Tracheal Epithelial Cells | Inhibition of Type I Transglutaminase Activity | 0.02 nM | [1] |

| Rabbit Tracheal Epithelial Cells | Increase in Cholesterol Sulfate Levels | 0.03 nM | [1] |

| 3T6 Fibroblasts | Inhibition of Ornithine Decarboxylase Activity Induction | 1 nM | [1] |

| Embryonic Carcinoma F9 Cells | Induction of cell differentiation | 0.26 nM | [1] |

| Melanoma S91 Cells | Induction of cell differentiation | 0.5 nM | [1] |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

In Vitro Fibroblast Activation Assay

This protocol describes the treatment of human dermal fibroblasts with this compound to assess its effect on myofibroblast differentiation, often induced by Transforming Growth Factor-beta 1 (TGF-β1).

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS)

-

This compound compound (stock solution in DMSO)

-

Recombinant Human TGF-β1

-

Phosphate-Buffered Saline (PBS)

-

TRIzol Reagent for RNA extraction

-

Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)

-

Antibodies for Western Blot: anti-α-SMA, anti-Collagen I, anti-GAPDH (loading control)

-

Antibodies for Immunofluorescence: anti-Collagen I, anti-Fibronectin

-

Secondary antibodies for Western Blot and Immunofluorescence

-

Cell culture plates, flasks, and other standard laboratory equipment

Procedure:

-

Cell Culture: Culture HDFs in Fibroblast Growth Medium in a humidified incubator at 37°C and 5% CO2. Passage cells before they reach confluency.

-

Treatment:

-

Seed HDFs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with this compound at various concentrations (e.g., 0.1 nM to 1000 nM) with or without the addition of TGF-β1 (e.g., 5 ng/mL) for 24-72 hours. Include a vehicle control (DMSO).

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., ACTA2, COL1A1, FN1) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine relative gene expression.

-

-

Western Blot Analysis:

-

Lyse the cells in RIPA buffer and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and image the blot.

-

-

Immunofluorescence Staining:

-

Fix the cells on chamber slides with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies (e.g., anti-Collagen I, anti-Fibronectin) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the slides and visualize under a fluorescence microscope.

-

In Vivo Rabbit Ear Hypertrophic Scar Model

This protocol outlines the use of a rabbit ear model to evaluate the anti-scarring effects of this compound in vivo.

Materials:

-

New Zealand White rabbits

-

Surgical instruments for creating full-thickness dermal wounds

-

This compound compound formulated for intradermal injection

-

Vehicle control solution

-

Suturing material

-

Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)

Procedure:

-

Animal Model:

-

Anesthetize the rabbits according to approved animal care protocols.

-

Create full-thickness circular dermal wounds (e.g., 6-7 mm in diameter) on the ventral surface of the ear, excising the perichondrium.

-

-

Treatment:

-

Allow the wounds to heal and epithelialize.

-

Once the wounds have closed, administer intradermal injections of this compound (e.g., 2 µg and 10 µg doses) or vehicle control directly into the developing scar tissue.

-

Repeat the injections at specified intervals (e.g., weekly for 3 weeks).

-

-

Scar Analysis:

-

At the end of the study period (e.g., 28 days post-wounding), euthanize the animals and harvest the scar tissue.

-

Fix the tissue in 10% formalin and embed in paraffin.

-

Section the tissue and perform histological staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess scar morphology and collagen deposition.

-

Measure the Scar Elevation Index (SEI), defined as the ratio of the total scar area to the area of the underlying normal dermis, to quantify scar hypertrophy[4][5].

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its investigation.

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway of this compound.

Caption: this compound's inhibitory effect on the TGF-β signaling pathway.

Caption: Experimental workflow for investigating this compound's anti-fibrotic effects.

Pharmacokinetics and Pharmacodynamics

Currently, there is a notable lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to characterize its ADME profile, which is crucial for determining its potential as a therapeutic agent.

The pharmacodynamics of this compound are primarily linked to its anti-fibrotic and cell-differentiating effects, as detailed in the preceding sections. In vivo studies have shown that intradermal administration of this compound can reduce hypertrophic scarring in a rabbit ear model[3]. The systemic pharmacodynamic effects of this compound following different routes of administration remain to be elucidated.

Conclusion

This compound is a potent RAR agonist with promising anti-fibrotic properties demonstrated in both in vitro and in vivo models. Its ability to antagonize fibroblast activation and reduce collagen deposition highlights its potential as a therapeutic candidate for fibrotic skin disorders and potentially other fibrotic conditions. Further research is warranted to fully elucidate its pharmacokinetic profile, expand on its pharmacodynamic effects, and establish its safety and efficacy in more comprehensive preclinical and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals to build upon in their investigation of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticoagulant effects of synthetic retinoids mediated via different receptors on human leukemia and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction and demonstration of retinoic acid receptor agonist this compound as an anti-fibrotic agent in the dermis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catechin Hydrate Improves Hypertrophic Scar in Rabbit Ear Model via Reduction of Collagen Synthesis - Reports of Biochemistry and Molecular Biology [rbmb.net]

In-Silico Modeling of Ch55 Receptor Binding: A Technical Guide

Abstract: The Ch55 receptor, a putative G-protein coupled receptor (GPCR), represents a promising therapeutic target for a range of neurological disorders.[1][2] Accelerating drug discovery for this target necessitates robust in-silico modeling to predict ligand binding and functional activity. This guide provides a comprehensive overview of the core methodologies for the in-silico modeling of the this compound receptor. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design. The document outlines a systematic workflow, from receptor modeling to ligand docking and molecular dynamics, and includes detailed protocols and representative data to illustrate key concepts.

Introduction to this compound Receptor Modeling

The this compound receptor is a hypothetical Class A G-protein coupled receptor (GPCR), a superfamily of integral membrane proteins that are pivotal in cellular signaling and are the targets of a significant portion of modern pharmaceuticals.[3][4] In-silico, or computational, modeling has become an indispensable tool in GPCR drug discovery, particularly when experimental structures are unavailable.[5][6] This guide details a structure-based drug design workflow tailored for the this compound receptor, covering homology modeling, molecular docking of potential ligands, and the simulation of the receptor-ligand complex's dynamic behavior.

The primary objectives of modeling the this compound receptor are:

-

To construct a high-quality three-dimensional model of the receptor.

-

To predict the binding poses and affinities of novel chemical entities.

-

To elucidate the molecular interactions critical for ligand recognition and receptor activation.

-

To simulate the dynamic nature of the receptor-ligand complex to ensure the stability of binding.

Data Presentation: Ligand Binding Affinities

Effective in-silico screening campaigns are validated by experimental data. The following table summarizes fictional, yet plausible, binding affinity data for a series of hypothetical compounds targeting the this compound receptor, as determined by competitive radioligand binding assays.[7][8] Such data is crucial for building quantitative structure-activity relationship (QSAR) models and for validating docking protocols.

| Compound ID | Ligand Type | Kᵢ (nM) | IC₅₀ (nM) | Notes |

| CZP-831 | Agonist | 1.2 | 2.5 | High-affinity agonist, used as a reference compound. |

| CZP-912 | Antagonist | 5.8 | 11.2 | Potent antagonist with good selectivity. |

| EXP-101a | Agonist | 25.4 | 52.1 | Moderate affinity, scaffold for optimization. |

| EXP-101b | Antagonist | 150.7 | 310.5 | Low-affinity hit from initial screening. |

| FRG-224 | Partial Agonist | 8.9 | 17.5 | Displays dual agonist/antagonist properties. |

Table 1: Representative binding affinity data for hypothetical ligands targeting the this compound receptor. Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) values are essential metrics for quantifying ligand potency.

Experimental and Computational Protocols

This section provides detailed methodologies for the key computational and experimental procedures involved in the in-silico modeling and validation of this compound receptor binding.

Protocol for Homology Modeling of the this compound Receptor

Homology modeling is used to build a 3D model of a protein of unknown structure (the "target") based on a known experimental structure of a homologous protein (the "template").[9][10]

Objective: To generate a 3D structural model of the this compound receptor based on a suitable GPCR template with a known crystal structure.

Methodology:

-

Template Selection:

-

The amino acid sequence of the this compound receptor is used as a query to perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB).[11]

-

A template is selected based on high sequence identity (ideally >40%), query coverage, and resolution of the crystal structure. For this model, the human Adenosine A2A receptor (PDB ID: 5WF5) is chosen as the template.

-

-

Sequence Alignment:

-

The target sequence (this compound) and the template sequence (A2A receptor) are aligned using a sequence alignment tool like Clustal Omega or the alignment feature within a modeling suite.[12]

-

Manual adjustments are made to the alignment in transmembrane and loop regions to ensure conserved motifs are correctly aligned.

-

-

Model Building:

-

The sequence alignment and the template structure are input into a homology modeling program such as MODELLER or SWISS-MODEL.[13]

-

The software constructs the 3D model by copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions (insertions and deletions), particularly the loop regions.

-

-

Model Refinement and Validation:

-

The initial model is subjected to energy minimization to relieve any steric clashes.

-

The quality of the final model is assessed using tools like PROCHECK (for stereochemical quality) and Ramachandran plots to ensure that the protein's backbone dihedral angles are in favorable regions.

-

Protocol for Molecular Docking of Ligands

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15]

Objective: To predict the binding pose and estimate the binding affinity of compound CZP-831 to the this compound homology model.

Methodology:

-

Receptor Preparation:

-

The this compound homology model is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

The binding pocket is typically defined as a grid box encompassing the key residues identified from mutagenesis data or comparison with co-crystallized ligands in the template structure.

-

-

Ligand Preparation:

-

A 3D structure of the ligand (CZP-831) is generated and energy-minimized.

-

Correct protonation states and tautomers at physiological pH are assigned.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina, Glide, or GOLD is used.[15]

-

The program systematically samples different conformations of the ligand within the defined binding site and scores them based on a scoring function that approximates the binding free energy.

-

-

Pose Analysis and Selection:

-

The resulting docking poses are clustered and ranked based on their scores.

-

The top-ranked poses are visually inspected to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) with conserved residues in the binding pocket are present.

-

Protocol for Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation than static docking poses.[16][17][18]

Objective: To assess the stability of the docked CZP-831 in the this compound binding pocket and to analyze its dynamic interactions.

Methodology:

-

System Setup:

-

The docked this compound-CZP-831 complex is embedded in a lipid bilayer (e.g., POPC) and solvated in a box of water with ions to neutralize the system.

-

A force field (e.g., CHARMM36m for protein/lipid, CGenFF for the ligand) is applied to describe the atomic interactions.

-

-

Equilibration:

-

The system undergoes a series of equilibration steps, starting with energy minimization to remove bad contacts.

-

This is followed by a short period of heating and pressure stabilization to bring the system to the desired temperature (310 K) and pressure (1 atm).

-

-

Production Run:

-

A long-timescale simulation (e.g., 100-200 nanoseconds) is performed. Trajectories of atomic coordinates are saved at regular intervals.

-

-

Trajectory Analysis:

-

The stability of the complex is evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

-

The flexibility of different protein regions is assessed using the Root Mean Square Fluctuation (RMSF).

-

Key intermolecular interactions (e.g., hydrogen bonds) are monitored throughout the simulation to confirm their stability.[19]

-

Protocol for Radioligand Binding Assay (Experimental Validation)

This experimental protocol is considered the gold standard for measuring ligand affinity and is used to validate the predictions from in-silico models.[7][20][21][22]

Objective: To experimentally determine the binding affinity (Kᵢ) of a test compound for the this compound receptor.

Methodology:

-

Membrane Preparation:

-

Cells expressing the this compound receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer. Protein concentration is determined using a BCA assay.[20]

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate.[20]

-

Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., ³H-CZP-831), and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.

-

-

Incubation and Filtration:

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[20]

-

The incubation is stopped by rapid vacuum filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.

-

-

Data Analysis:

-

The radioactivity trapped on the filters is counted using a scintillation counter.

-

The data is used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[20]

-

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.

Caption: In-silico modeling workflow for this compound receptor binding.

Caption: Hypothetical this compound (Gαs-coupled) signaling pathway.

References

- 1. sinobiological.com [sinobiological.com]

- 2. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 3. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Frontiers | Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations [frontiersin.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Comparative Modeling Tutorial [cgl.ucsf.edu]

- 10. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 11. bitesizebio.com [bitesizebio.com]

- 12. aidanbudd.github.io [aidanbudd.github.io]

- 13. m.youtube.com [m.youtube.com]

- 14. Structure-Based Virtual Screening for Ligands of G Protein-Coupled Receptors: What Can Molecular Docking Do for You? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Dynamics Simulations of Immune Receptors and Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathway of Ch55: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55, a potent synthetic retinoid, has garnered significant interest within the scientific community for its distinct biological activities, including its high affinity for retinoic acid receptors (RARs) α and β, and its potential as an anti-fibrotic agent. This technical guide provides a detailed overview of the synthesis pathway of this compound, its chemical precursors, and the experimental protocols involved in its creation. The information presented herein is compiled from seminal research in the field, offering a comprehensive resource for professionals engaged in retinoid research and drug development.

This compound: Chemical Profile

This compound, chemically known as 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid, is a chalcone carboxylic acid derivative. Its structure is characterized by a benzoic acid moiety linked to a 3,5-di-tert-butylphenyl group through a propenone linker. This unique structure confers its specific binding properties to RARs and its subsequent biological effects.

| Property | Value | Reference |

| Chemical Name | 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid | [1] |

| Molecular Formula | C24H28O3 | [1] |

| Molecular Weight | 364.47 g/mol | [1] |

| CAS Number | 110368-33-7 | [1] |

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction, a classic method for the formation of chalcones and their derivatives. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Chemical Precursors

The primary chemical precursors required for the synthesis of this compound are:

-

3',5'-Di-tert-butylacetophenone

-

4-Carboxybenzaldehyde

Reaction Scheme

The synthesis proceeds as follows:

Caption: Synthesis of this compound via Claisen-Schmidt condensation.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on the principles of the Claisen-Schmidt condensation. Specific reaction conditions may be optimized for yield and purity.

Materials:

-

3',5'-Di-tert-butylacetophenone

-

4-Carboxybenzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., recrystallization setup, column chromatography)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry, HPLC)

Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of 3',5'-Di-tert-butylacetophenone and 4-Carboxybenzaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Base Addition: While stirring, slowly add a catalytic amount of a strong base (e.g., a solution of NaOH or KOH in the same solvent). The base acts as a catalyst to facilitate the condensation reaction.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction may be gently heated to increase the rate of reaction if necessary.

-

Precipitation and Neutralization: Once the reaction is complete, the mixture is typically poured into cold water. The resulting precipitate is the salt of the carboxylic acid. The mixture is then acidified with a dilute acid (e.g., HCl) to protonate the carboxylate and precipitate the crude this compound product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purification. Column chromatography can also be employed for higher purity.

-

Characterization: The final product should be characterized to confirm its identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of this compound

This compound exerts its biological effects primarily through its interaction with retinoic acid receptors (RARs), which are nuclear hormone receptors. Upon binding to RARs, this compound induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression underlies the diverse cellular responses to this compound, including its effects on cell differentiation and proliferation.

Caption: Simplified signaling pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound, a significant synthetic retinoid. The Claisen-Schmidt condensation provides a straightforward and efficient route to this molecule from readily available precursors. The detailed experimental protocol and visualization of its signaling pathway offer valuable resources for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this compound and its analogs. The information presented is based on established chemical principles and the pioneering work in the field of retinoid research.[2]

References

Unveiling the Synthetic Retinoid Ch55: A Technical Guide

An in-depth analysis of the potent synthetic retinoid Ch55, detailing its chemical properties, biological functions, and mechanism of action for researchers, scientists, and drug development professionals.

Contrary to inquiries regarding its natural origins, this compound is a synthetically developed compound, a potent retinoid that is not found in nature. Its significance lies in its powerful biological activities and its high affinity for specific nuclear receptors, making it a valuable tool in biomedical research and a potential candidate for therapeutic development. This guide provides a comprehensive overview of its chemical characteristics and biological functions.

Chemical and Physical Properties

This compound, with the chemical name 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid, is a well-defined molecule with specific physical and chemical properties.[1] A summary of these properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₄H₂₈O₃ |

| Molecular Weight | 364.47 g/mol [2] |

| CAS Number | 110368-33-7[2] |

| Purity | ≥98% (HPLC)[2] |

| Appearance | Not specified, likely a solid |

| Solubility | Soluble in ethanol (up to 50 mM) and DMSO (up to 100 mM)[2] |

Biological Activity and Mechanism of Action

This compound is recognized as a highly potent synthetic retinoid that exhibits high affinity for Retinoic Acid Receptors alpha (RAR-α) and beta (RAR-β).[2] It displays low affinity for cellular retinoic acid-binding protein (CRABP), which is a key factor in its potent activity.[2] Its mechanism of action revolves around its ability to act as an agonist for RARs, which are ligand-activated transcription factors that regulate gene expression involved in cell growth, differentiation, and apoptosis.

The binding of this compound to RARs initiates a cascade of molecular events, leading to the transcription of specific target genes. This interaction is central to its observed biological effects.

Experimental Data on Biological Activities

The biological potency of this compound has been quantified in various cellular assays. These studies highlight its effects on cell differentiation and the inhibition of specific cellular processes.

| Cell Line/System | Biological Effect | EC₅₀ Value |

| Rabbit Tracheal Epithelial Cells | Inhibition of transglutaminase | 0.02 nM[2] |

| Rabbit Tracheal Epithelial Cells | Increase in cholesterol sulfate | 0.03 nM[2] |

| Embryonic Carcinoma F9 Cells | Induction of differentiation | 0.26 nM[2] |

| Melanoma S91 Cells | Induction of differentiation | 0.5 nM[2] |

| 3T6 Fibroblasts | Inhibition of ornithine decarboxylase induction | 1 nM[2] |

Experimental Protocols

The following outlines the general methodologies used to determine the biological activity of this compound.

Cell Differentiation Assays:

-

Cell Culture: Embryonic carcinoma F9 cells or melanoma S91 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assessment of Differentiation: After a specific incubation period, cellular differentiation is assessed using morphological changes, expression of differentiation-specific markers (e.g., via immunofluorescence or western blotting), or functional assays.

-

EC₅₀ Determination: The concentration of this compound that induces 50% of the maximal differentiation response (EC₅₀) is calculated from dose-response curves.

Enzyme Activity Assays (e.g., Ornithine Decarboxylase):

-

Cell Culture and Treatment: 3T6 fibroblasts are cultured and treated with an inducer of ornithine decarboxylase in the presence or absence of varying concentrations of this compound.

-

Cell Lysis: After treatment, cells are lysed to release intracellular contents, including the enzyme of interest.

-

Enzyme Assay: The activity of ornithine decarboxylase in the cell lysates is measured using a specific substrate that yields a quantifiable product.

-

EC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the induced enzyme activity is determined.

The experimental workflow for assessing the impact of this compound on a specific cellular process is depicted below.

References

The Discovery and Initial Characterization of Ch55: A Synthetic Retinoid with Anti-Fibrotic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ch55 is a synthetic retinoid, a benzoic acid derivative, that has demonstrated significant potential as a modulator of cellular differentiation and, more recently, as a potent anti-fibrotic agent.[1][2][3][4] Unlike many retinoids, this compound exhibits a high affinity for retinoic acid receptors (RARs), specifically RAR-α and RAR-β, while showing low affinity for cellular retinoic acid binding protein (CRABP).[3] This selective binding profile contributes to its distinct biological activities. Initial studies highlighted its ability to induce the differentiation of various cell types, including teratocarcinoma cells and human promyelocytic leukemia (HL-60) cells, and to suppress c-mos expression.[3] More recent investigations have unveiled its capacity to counteract pro-fibrotic signaling pathways, positioning it as a molecule of interest for the development of therapies targeting fibrotic diseases.[1][2][4] This guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its anti-fibrotic properties, including quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial characterization studies of this compound, particularly focusing on its anti-fibrotic effects.

Table 1: In Vitro Efficacy of this compound in Human Fibroblasts

| Parameter | Cell Type | Treatment Conditions | Result |

| Gene Expression (qRT-PCR) | Primary human foreskin fibroblasts | 24 hours with this compound | Concentration-dependent decrease in myofibroblast markers ACTA2 and TAGLN, with maximal effect at 1,000 nM.[1] |

| Primary human foreskin fibroblasts | 24 hours with TGF-β1 (10 ng/mL) and/or this compound (1,000 nM) | This compound significantly downregulated both basal and TGF-β1-induced expression of ACTA2, CCN2, and SERPINE1.[1] | |

| Collagen Deposition | Fibroblasts from hypertrophic scar and keloid tissue | This compound treatment in the presence and absence of exogenous TGF-β1 | Dramatic reduction of collagen I deposition.[1] |

| Cell Viability | Primary human foreskin fibroblasts | 24 hours with various concentrations of this compound | No obvious cellular detachment observed up to 1,000 nM; near complete detachment at 10,000 nM.[1] |

Table 2: In Vivo Efficacy of this compound in a Rabbit Ear Hypertrophic Scar Model

| Parameter | Animal Model | Treatment | Result |

| Scar Elevation Index (SEI) | New Zealand White rabbits with excisional wounds | Three sequential intradermal injections of this compound (2 µg or 10 µg) into developing scars | Significant reduction in SEI at both high and low doses compared to vehicle control.[1] |

Table 3: Receptor Binding and Cellular Differentiation Activity of this compound

| Parameter | Assay | Result |

| Receptor Binding | Not specified | High affinity for RAR-α and RAR-β; low affinity for CRABP.[3] |

| HL-60 Cell Differentiation | Induction of differentiation to mature granulocytes | EC50 of 200 nM.[3] |

| Inhibition of Squamous Cell Differentiation | Rabbit tracheal epithelial cells | EC50 of 0.02 nM (inhibition of type I transglutaminase activity).[3] |

| Induction of Cholesterol Sulfate Levels | Rabbit tracheal epithelial cells | EC50 of 0.03 nM.[3] |

| Differentiation of other cell lines | Embryonic carcinoma F9 cells and melanoma S91 cells | EC50 of 0.26 nM and 0.5 nM, respectively.[3] |

| Inhibition of Ornithine Decarboxylase Activity | 3T6 fibroblasts | EC50 of 1 nM.[3] |

Experimental Protocols

This section details the methodologies used in the key experiments for the initial characterization of this compound's anti-fibrotic effects.

In Vitro Fibroblast Studies

-

Cell Culture: Primary human foreskin fibroblasts were cultured in standard growth media. For experiments, cells were treated with varying concentrations of this compound (ranging from 0.1 nM to 10,000 nM), TGF-β1 (10 ng/mL), or a combination thereof. A DMSO vehicle control was used in all experiments.[1]

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA was extracted from treated fibroblasts using Tri Reagent followed by phenol/chloroform extraction and isopropanol precipitation.

-

Reverse transcription was performed using Superscript III to generate cDNA.

-

qRT-PCR was conducted using a StepOnePlus Real-Time PCR instrument with gene-specific primers to quantify the expression levels of target genes such as ACTA2, TAGLN, CCN2, and SERPINE1.[1]

-

-

RNA Sequencing (RNA-seq):

-

Purified RNA from pooled primary human foreskin fibroblasts was used for library preparation.

-

TruSeq stranded mRNA-seq library preparation was performed.

-

Paired-end sequencing was carried out on an Illumina HiSeq 4000 platform.[1]

-

-

Western Blotting:

-

Protein lysates were collected from treated hypertrophic scar and keloid fibroblasts.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with a primary antibody against collagen I, followed by a secondary antibody.

-

Protein bands were visualized to assess the level of collagen I deposition.[1]

-

-

Immunofluorescence:

-

Treated hypertrophic scar and keloid fibroblasts were fixed and permeabilized.

-

Cells were incubated with a primary antibody against collagen I.

-

A fluorescently labeled secondary antibody was used for detection.

-

Imaging was performed to visualize collagen I deposition.[1]

-

In Vivo Rabbit Ear Hypertrophic Scar Model

-

Animal Model: New Zealand White rabbits were used. Full-thickness excisional wounds were created on the ears to induce hypertrophic scarring.

-

Treatment Protocol:

-

After wound closure, developing scars received three sequential intradermal injections.

-

Injections consisted of either a high dose (10 µg) or a low dose (2 µg) of this compound, or the corresponding vehicle control.

-

Scar tissues were harvested on post-operative day 28.[1]

-

-

Analysis:

-

Harvested scar tissues were processed for histology.

-

Cross-sections were stained with Hematoxylin and Eosin (H&E).

-

The Scar Elevation Index (SEI) was quantified from the stained sections to assess the degree of hypertrophic scarring.[1]

-

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the canonical retinoic acid signaling pathway.[5][6][7] As a synthetic retinoid, it acts as an agonist for Retinoic Acid Receptors (RARs).[3] The downstream effects of this compound, particularly its anti-fibrotic activity, appear to be mediated through its antagonism of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway, a key driver of fibrosis.[1]

Retinoic Acid Signaling Pathway

Caption: Canonical signaling pathway of the synthetic retinoid this compound.

Experimental Workflow for In Vivo Anti-Fibrotic Testing

Caption: Workflow for the in vivo rabbit ear hypertrophic scar model.

Logical Relationship: this compound Antagonism of TGF-β1 Signaling

Caption: this compound antagonizes key events in TGF-β1-mediated fibrosis.

Conclusion

The initial discovery and characterization of this compound have established it as a potent synthetic retinoid with significant anti-fibrotic properties. Its ability to antagonize TGF-β1-induced fibroblast activation and collagen deposition, demonstrated through robust in vitro and in vivo studies, underscores its therapeutic potential. The detailed experimental protocols provide a foundation for further investigation, and the well-defined signaling pathway through RAR agonism offers a clear mechanism of action. For drug development professionals, this compound represents a promising lead compound for the treatment of a range of fibrotic disorders. Future research should focus on optimizing its delivery, further elucidating the specific roles of RAR-α and RAR-β in its anti-fibrotic effects, and exploring its efficacy in other preclinical models of fibrosis.

References

- 1. Prediction and demonstration of retinoic acid receptor agonist this compound as an anti-fibrotic agent in the dermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prediction and Demonstration of Retinoic Acid Receptor Agonist this compound as an Antifibrotic Agent in the Dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]

- 7. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ch55: A Potent Retinoid with Therapeutic Potential in Fibrosis and Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ch55 is a potent synthetic retinoid characterized by its high affinity for Retinoic Acid Receptor-α (RAR-α) and Retinoic Acid Receptor-β (RAR-β), and low affinity for Cellular Retinoic Acid Binding Protein (CRABP). As a selective RAR agonist, this compound has emerged as a promising therapeutic candidate, primarily investigated for its anti-fibrotic properties in dermatological conditions and its potential as an anti-cancer agent through the induction of cell differentiation. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Potential Therapeutic Targets

The primary therapeutic applications for this compound currently under investigation are in the fields of dermatology, specifically for the treatment of fibrotic skin disorders, and oncology.

-

Dermal Fibrosis: this compound has demonstrated significant anti-fibrotic effects, making it a strong candidate for treating conditions like hypertrophic scars and keloids. It acts by antagonizing the activation of fibroblasts, the key cells responsible for excessive collagen deposition in fibrotic tissue.

-

Cancer: this compound has been shown to induce the differentiation of various cancer cell lines, including human promyelocytic leukemia (HL-60), embryonic carcinoma F9 cells, and melanoma S91 cells. This suggests its potential as a differentiation-inducing agent in cancer therapy, aiming to convert malignant cells into a more mature, less proliferative state.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors. The binding of this compound to RAR-α and RAR-β initiates a cascade of molecular events that modulate gene expression.

Upon activation by this compound, RARs form heterodimers with Retinoid X Receptors (RXRs). This this compound-RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of genes involved in cell differentiation, proliferation, and extracellular matrix production.

RAR Signaling Pathway

dot

Caption: this compound activates RARs, leading to gene transcription.

Interaction with TGF-β Signaling in Fibrosis

In the context of fibrosis, this compound has been shown to counteract the pro-fibrotic effects of Transforming Growth Factor-β1 (TGF-β1). TGF-β1 is a key cytokine that promotes fibroblast activation and collagen synthesis. This compound can downregulate the expression of key pro-fibrotic genes induced by TGF-β1, such as ACTA2 (encoding α-smooth muscle actin), CCN2 (encoding connective tissue growth factor), and SERPINE1 (encoding plasminogen activator inhibitor-1).[1]

dot```dot digraph "this compound and TGF-beta Signaling Interaction" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2. This compound Modulates TGF-β Signaling in Fibroblasts", rankdir="TB", splines=ortho, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#4285F4"];

TGF_beta [label="TGF-β1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGF_beta_R [label="TGF-β Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibroblast_Activation [label="Fibroblast Activation\n(Myofibroblast)", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_fibrotic_Genes [label="Pro-fibrotic Gene Expression\n(ACTA2, CCN2, SERPINE1)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Collagen_Deposition [label="Collagen Deposition", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RAR_RXR [label="RAR/RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

TGF_beta -> TGF_beta_R; TGF_beta_R -> Fibroblast_Activation; Fibroblast_Activation -> Pro_fibrotic_Genes; Pro_fibrotic_Genes -> Collagen_Deposition;

This compound -> RAR_RXR; RAR_RXR -> Pro_fibrotic_Genes [label="Inhibits", arrowhead=tee, color="#EA4335"]; }

Caption: Workflow for quantifying protein expression via Western blot.

Immunofluorescence for α-Smooth Muscle Actin (α-SMA)

Objective: To visualize the expression and localization of α-SMA, a marker of myofibroblast differentiation, in fibroblasts treated with this compound.

Protocol:

-

Cell Seeding: Seed fibroblasts on glass coverslips in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with this compound, TGF-β1, or vehicle control for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining: (Optional) Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

dot

Caption: Workflow for visualizing α-SMA expression in fibroblasts.

Preclinical and Clinical Status

Preclinical studies in a rabbit ear hypertrophic scar model have demonstrated the in vivo efficacy of this compound in reducing scar formation. H[1]owever, to date, there is no publicly available information on clinical trials of this compound for any indication. Further preclinical development and safety studies will be necessary before this compound can advance to human clinical trials.

Conclusion

This compound is a potent RAR-α and RAR-β agonist with significant potential as a therapeutic agent for fibrotic diseases and certain types of cancer. Its well-defined mechanism of action through the RAR signaling pathway and its ability to counteract pro-fibrotic signaling offer a strong rationale for its further development. The quantitative data on its high potency and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Future research should focus on elucidating the detailed downstream gene regulatory networks activated by this compound and on conducting the necessary preclinical safety and toxicology studies to enable its transition to clinical evaluation.

References

An In-Depth Technical Guide on the Toxicology and Preliminary Safety Profile of Ch55

Disclaimer: The following technical guide on "Ch55" is a hypothetical case study created for illustrative purposes. As of the current date, there is no publicly available scientific literature or data pertaining to a specific molecule designated "this compound." Therefore, the data, experimental protocols, and signaling pathways presented herein are representative examples based on established principles of toxicology and drug development for a fictional novel compound.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the toxicological and safety assessment of a new chemical entity.

Introduction

This compound is a novel synthetic small molecule compound under investigation for its potential therapeutic effects. As part of the preclinical development program, a comprehensive evaluation of its toxicology and safety profile is essential to characterize potential risks to human health and to inform the design of first-in-human clinical trials.[1][2] This document summarizes the preliminary toxicology and safety data for this compound, including acute toxicity, genotoxicity, and initial repeat-dose toxicity findings.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance.[1] These studies are crucial for identifying the median lethal dose (LD50) and for understanding the dose-response relationship of acute exposures.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

Test System: Sprague-Dawley rats (8-10 weeks old), nulliparous and non-pregnant females.

Methodology: A single rat is dosed with this compound at a starting dose of 2000 mg/kg body weight. If the animal survives, the next animal is dosed at a lower level. If the animal dies, the next animal is dosed at a higher level. This sequential dosing continues until the criteria for stopping the study are met, typically after observing a number of reversals in outcome (survival/death). The LD50 is then calculated using the maximum likelihood method.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

Summary of Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Rat | Oral | 1500 | 1200 - 1800 | Sedation, ataxia, piloerection |

| Mouse | Intraperitoneal | 750 | 600 - 900 | Hypoactivity, labored breathing |

Genotoxicity Assessment

Genotoxicity assays are performed to identify compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically conducted to assess the genotoxic potential of a new compound.[3]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test):

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Methodology: The tester strains are exposed to various concentrations of this compound, both with and without metabolic activation (S9 mix). The number of revertant colonies is counted and compared to the solvent control. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test:

-

Test System: Chinese Hamster Ovary (CHO) cells.

-

Methodology: CHO cells are treated with this compound at multiple concentrations for a short duration, with and without S9 activation. Metaphase cells are harvested, and chromosomes are analyzed for structural and numerical aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Test System: C57BL/6 mice.

-

Methodology: Mice are administered this compound via the intended clinical route of administration. Bone marrow or peripheral blood is collected at appropriate time points, and polychromatic erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated erythrocytes indicates clastogenic or aneugenic activity.

Summary of Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and Without S9 | Negative |

| Chromosomal Aberration | CHO cells | With and Without S9 | Positive (at high concentrations) |

| Micronucleus Test | Mouse bone marrow | N/A | Negative |

Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged exposure. These studies help to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).[1][4]

Experimental Protocol: 28-Day Oral Toxicity Study in Rats

Test System: Wistar rats (6-8 weeks old), 10 males and 10 females per group.

Methodology: this compound is administered daily by oral gavage for 28 consecutive days at dose levels of 0 (vehicle control), 50, 150, and 450 mg/kg/day. Animals are monitored for clinical signs, body weight, food consumption, and ophthalmoscopic changes. At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of tissues are performed.

Summary of 28-Day Repeat-Dose Toxicity Findings in Rats

| Parameter | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |

| Clinical Signs | No significant findings | Mild sedation | Sedation, ataxia |

| Body Weight | No significant changes | No significant changes | Decreased body weight gain |

| Hematology | No significant changes | No significant changes | Mild anemia |

| Clinical Chemistry | No significant changes | Increased ALT, AST | Significantly increased ALT, AST |

| Histopathology | No significant findings | Minimal centrilobular hypertrophy in the liver | Centrilobular hypertrophy and necrosis in the liver |

| NOAEL | 50 mg/kg/day |

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase

Visualizations

Hypothetical Signaling Pathway Affected by this compound

Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase 2.

Experimental Workflow for In Vivo Micronucleus Test

Caption: Workflow for the in vivo micronucleus genotoxicity assay.

Preliminary Safety Profile Summary

The preliminary toxicology data for this compound indicate a moderate acute oral toxicity in rodents. The compound is not mutagenic in the Ames test but has shown some clastogenic potential at high concentrations in an in vitro chromosomal aberration assay. Importantly, this clastogenic potential was not observed in the in vivo micronucleus test, suggesting a potential for detoxification in a whole animal system.

The primary target organ identified in the 28-day repeat-dose study in rats is the liver, with adverse effects observed at doses of 150 mg/kg/day and above. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 50 mg/kg/day.

Further studies, including longer-term repeat-dose toxicity studies in a non-rodent species, carcinogenicity studies, and reproductive and developmental toxicity studies, are required to fully characterize the safety profile of this compound.[5] The current data package, however, provides a sufficient basis for the selection of a safe starting dose for first-in-human clinical trials, with careful monitoring of liver function parameters recommended.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ch55

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ch55 is a potent and selective synthetic retinoid that acts as an agonist for retinoic acid receptors (RARs), with high affinity for RAR-α and RAR-β subtypes.[1][2] Its ability to induce cell differentiation and inhibit cell proliferation has made it a valuable tool in cancer research and studies related to cell growth and development.[1][2] This document provides a comprehensive guide for the laboratory synthesis of this compound, including detailed protocols for the preparation of its precursors and the final compound. It also includes a summary of its biological activity and a diagram of the canonical retinoic acid signaling pathway.

Chemical Information

| Property | Value |

| Chemical Name | 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid |

| Common Name | This compound |

| CAS Number | 110368-33-7 |

| Molecular Formula | C24H28O3 |

| Molecular Weight | 364.47 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Biological Activity

This compound is a highly potent synthetic retinoid that demonstrates high affinity for retinoic acid receptors RAR-α and RAR-β, while showing low affinity for cellular retinoic acid binding protein (CRABP).[2] Its biological effects are concentration-dependent and include the induction of differentiation in various cancer cell lines and the inhibition of cell growth.

| Cell Line/System | Biological Effect | EC50 |

| HL-60 (Human promyelocytic leukemia) | Induction of differentiation | 200 nM[1][2] |

| Rabbit Tracheal Epithelial Cells | Inhibition of transglutaminase activity | 0.02 nM |

| Rabbit Tracheal Epithelial Cells | Increase in cholesterol sulfate levels | 0.03 nM |

| F9 (Embryonic carcinoma) | Induction of differentiation | 0.26 nM |

| S91 (Melanoma) | Induction of differentiation | 0.5 nM |

| 3T6 (Fibroblasts) | Inhibition of ornithine decarboxylase induction | 1 nM |

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 3',5'-di-tert-butylacetophenone and 4-formylbenzoic acid. The overall reaction scheme is presented below.

Experimental Workflow

References

Application Notes and Protocols for the In-Vitro Use of Ch55

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55 is a potent synthetic retinoid, a class of compounds structurally related to vitamin A. It exhibits high binding affinity for Retinoic Acid Receptor-alpha (RARα) and Retinoic Acid Receptor-beta (RARβ), making it a valuable tool for studying cellular processes regulated by these nuclear receptors.[1] This document provides detailed application notes and protocols for the use of this compound in various in-vitro assays relevant to cancer research, drug development, and cellular biology. This compound has been shown to be a potent inducer of cell differentiation, an inhibitor of cell proliferation, and to possess anti-angiogenic and anti-fibrotic properties.[1][2]

Mechanism of Action: RAR Signaling Pathway

This compound exerts its biological effects primarily through the Retinoic Acid Receptor (RAR) signaling pathway. RARs are ligand-activated transcription factors that form heterodimers with Retinoid X Receptors (RXRs).[3][4][5] In the absence of a ligand like this compound, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins, leading to the suppression of gene transcription.[3][4]

Upon binding of this compound to the RAR subunit, a conformational change is induced in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins.[4] The coactivator complex then promotes the transcription of downstream target genes, which are involved in a wide array of cellular processes including differentiation, proliferation, and apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize the reported in-vitro activities of this compound across various cell lines and assays.

Table 1: Cell Differentiation and Proliferation Assays

| Cell Line | Assay Type | Endpoint | This compound Concentration (EC50/IC50) | Reference |

| HL-60 (Human promyelocytic leukemia) | Differentiation (NBT reduction) | ED50 | 2.1 x 10-10 M | [1] |

| HL-60 (Human promyelocytic leukemia) | Differentiation | EC50 | 200 nM | [1] |

| F9 (Embryonic carcinoma) | Differentiation | EC50 | 0.26 nM | [1] |

| S91 (Melanoma) | Differentiation | EC50 | 0.5 nM | [1] |

| 3T6 (Fibroblasts) | Ornithine decarboxylase inhibition | EC50 | 1 nM | [1] |

| Rabbit Tracheal Epithelial Cells | Inhibition of squamous cell differentiation | EC50 | 0.02 nM | [1] |

| Human Dermal Fibroblasts | Antagonism of myofibroblast activation (in presence of TGF-β1) | - | 1 µM | [2] |

Table 2: Anti-Angiogenic and Other In-Vitro Assays

| Assay Type | Cell Type | Endpoint | This compound Concentration | Reference |

| Endothelial Tube Formation | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of tube formation | Concentration-dependent | General Protocol |

| Fibroblast-mediated collagen deposition | Hypertrophic scar and keloid fibroblasts | Reduction in collagen deposition | 1 µM | [2] |

Experimental Protocols

Protocol 1: In-Vitro Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Target cancer cell line (e.g., HL-60)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In-Vitro Cell Differentiation Assay (NBT Reduction Assay for HL-60 cells)

This assay measures the ability of this compound to induce the differentiation of HL-60 promyelocytic leukemia cells into mature granulocytes.

Materials:

-

HL-60 cells

-

RPMI-1640 medium with 10% FBS

-

This compound (stock solution in DMSO)

-

Nitroblue tetrazolium (NBT)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or cell counter

Procedure:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO2.

-

Treatment: Seed HL-60 cells at a density of 1 x 105 cells/mL in a multi-well plate. Add various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control.

-

Incubation: Incubate the cells for 72 to 96 hours.

-

NBT Assay: a. Centrifuge the cells and resuspend them in fresh medium at 1 x 106 cells/mL. b. To 0.5 mL of the cell suspension, add 0.5 mL of NBT solution (1 mg/mL in PBS) containing 200 ng/mL TPA. c. Incubate for 25 minutes at 37°C. d. Add 0.1 mL of 0.5 M HCl to stop the reaction. e. Centrifuge the cells and discard the supernatant. f. Add DMSO to the cell pellet to dissolve the formazan product.

-

Quantification: Count the number of NBT-positive (blue-black precipitate) cells out of at least 200 cells using a microscope and a hemocytometer.

-

Data Analysis: Calculate the percentage of differentiated cells for each concentration of this compound and determine the EC50 value.

Protocol 3: In-Vitro Anti-Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the potential of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basement membrane matrix (e.g., Matrigel®)

-

This compound (stock solution in DMSO)

-

96-well plates

-

Fluorescent dye for cell staining (e.g., Calcein AM)

-

Inverted microscope with fluorescence capabilities

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound. A typical cell density is 1.5 x 104 cells per well.

-

Cell Seeding: Add 100 µL of the HUVEC suspension to each well of the coated plate.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 4 to 18 hours.

-

Visualization: a. Stain the cells with a fluorescent dye like Calcein AM. b. Visualize the tube formation using an inverted fluorescence microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: Compare the tube formation in this compound-treated wells to the vehicle control to determine the inhibitory effect.

Concluding Remarks

This compound is a versatile research tool for investigating cellular pathways regulated by RARα and RARβ. The protocols provided herein offer standardized methods for evaluating its effects on cell proliferation, differentiation, and angiogenesis in vitro. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The potent and selective nature of this compound makes it a valuable compound for drug discovery and development programs targeting diseases with dysregulated RAR signaling, such as various cancers and fibrotic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prediction and demonstration of retinoic acid receptor agonist this compound as an anti-fibrotic agent in the dermis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 5. Retinoid-dependent in vitro transcription mediated by the RXR/RAR heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

Application Notes and Protocols for Ch55 Administration in In-Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55 is a potent synthetic retinoid that functions as a high-affinity agonist for Retinoic Acid Receptors alpha (RARα) and beta (RARβ).[1][2] In preclinical research, this compound has demonstrated significant potential in inducing cellular differentiation, with EC50 values in the nanomolar range for various cell lines, including HL60, embryonic carcinoma F9, and melanoma S91 cells.[1][2] Its mechanism of action, centered on the activation of RARs, suggests its potential therapeutic application in oncology and other diseases where cellular differentiation is a key regulatory process.

These application notes provide a comprehensive guide for the in-vivo administration of this compound in animal models, particularly for studies investigating its anti-cancer efficacy. Due to the limited availability of published in-vivo data specifically for this compound, the following protocols are based on established methodologies for similar synthetic retinoids and general guidelines for preclinical animal studies. It is imperative that researchers conduct initial dose-finding and toxicology studies to determine the optimal and safe dosage range for this compound in their specific animal models.

Data Presentation

In-Vitro Efficacy of this compound

| Cell Line | Parameter | Value | Reference |

| HL-60 | EC50 (Differentiation) | 200 nM | [1] |

| Rabbit Tracheal Epithelial Cells | EC50 (Transglutaminase Inhibition) | 0.02 nM | [2] |

| Rabbit Tracheal Epithelial Cells | EC50 (Cholesterol Sulfate Level Increase) | 0.03 nM | [2] |

| 3T6 Fibroblasts | EC50 (Ornithine Decarboxylase Inhibition) | 1 nM | [2] |

| Embryonic Carcinoma F9 Cells | EC50 (Differentiation) | 0.26 nM | [2] |

| Melanoma S91 Cells | EC50 (Differentiation) | 0.5 nM | [2] |

Solubility of this compound

| Solvent | Concentration | Reference |

| DMSO | 40 mg/mL (109.75 mM) | [1] |

| Ethanol | 18.22 mg/mL (50 mM) | [2] |

Signaling Pathway

The primary mechanism of action of this compound is through the activation of Retinoic Acid Receptors (RARs), which are nuclear hormone receptors. Upon binding of this compound, the RAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent modulation of gene transcription. This process ultimately influences cellular differentiation, proliferation, and apoptosis.

Figure 1: Simplified signaling pathway of this compound via RAR activation.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In-Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for administration to animals.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 400 (PEG400), sterile, injectable grade

-

Saline (0.9% NaCl), sterile, injectable grade

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[1] Gentle warming and vortexing may be required to ensure complete dissolution.

-

-

Vehicle Preparation:

-

Prepare a vehicle solution consisting of PEG400 and saline. A common ratio is 10-50% PEG400 in saline. The final ratio should be optimized for solubility and tolerability in the chosen animal model.

-

-

Final Formulation:

-

On the day of administration, dilute the this compound stock solution with the prepared vehicle to the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, dilute the 40 mg/mL stock solution 1:40 with the vehicle.

-

Ensure the final concentration of DMSO in the injected volume is low (typically <5%) to avoid toxicity.

-

Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the vehicle composition or sonicate briefly.

-

Keep the formulation protected from light and use it within a few hours of preparation.

-

Protocol 2: In-Vivo Efficacy Study in a Mouse Xenograft Model